REACTION_CXSMILES
|
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|
|
Name
|
hexane vinyl acetate methyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|
|
Name
|
hexane vinyl acetate methyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|
|
Name
|
hexane vinyl acetate methyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CCCCCC.[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15].CN(C)C=O>CCCCCC>[C:7]([O:10][CH:11]=[CH2:12])(=[O:9])[CH3:8].[C:13]([O:17][CH3:18])(=[O:16])[CH:14]=[CH2:15] |f:0.1.2|
|
Name
|
hexane vinyl acetate methyl acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OC=C.C(C=C)(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |